6-oxo-2-[(4-phenoxyphenyl)amino]-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
6-oxo-2-[(4-phenoxyphenyl)amino]-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-[(4-phenoxyphenyl)amino]-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a urea derivative under acidic or basic conditions to form the pyrimidine ring. The phenoxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions using corresponding halides or via Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-oxo-2-[(4-phenoxyphenyl)amino]-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-oxo-2-[(4-phenoxyphenyl)amino]-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-oxo-2-[(4-phenoxyphenyl)amino]-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamides
Uniqueness
6-oxo-2-[(4-phenoxyphenyl)amino]-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of the phenoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable compound for various applications .
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-oxo-2-(4-phenoxyanilino)-N-phenyl-4,5-dihydro-1H-pyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c28-21-15-20(22(29)24-16-7-3-1-4-8-16)26-23(27-21)25-17-11-13-19(14-12-17)30-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,29)(H2,25,26,27,28) |
InChI Key |
AOOUPFHAFJGAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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